Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is an organic compound that features a complex structure with a benzoate ester linked to a pyrrolidine ring, which is further substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with propanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate:
Cyclohexylpyrrolidine derivatives: Similar in structure but may lack the benzoate ester, affecting their reactivity and applications.
Benzoate esters: Similar ester functionality but different substituents on the aromatic ring.
Uniqueness
This compound stands out due to its combination of a cyclohexyl-substituted pyrrolidine ring and a benzoate ester, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
propyl 4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H28N2O4/c1-2-12-27-21(26)15-8-10-17(11-9-15)22-20(25)16-13-19(24)23(14-16)18-6-4-3-5-7-18/h8-11,16,18H,2-7,12-14H2,1H3,(H,22,25) |
InChI Key |
HRGDDZQHCPWWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.